molecular formula C4F8 B1605078 Perfluoro-1-butene CAS No. 357-26-6

Perfluoro-1-butene

Cat. No.: B1605078
CAS No.: 357-26-6
M. Wt: 200.03 g/mol
InChI Key: ZVJOQYFQSQJDDX-UHFFFAOYSA-N
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Description

Perfluoro-1-butene, also known as 1,1,2,3,3,4,4,4-octafluoro-1-butene, is a fluorinated organic compound with the molecular formula C₄F₈. It is a colorless gas at room temperature and is known for its high chemical stability and resistance to degradation. This compound is part of the larger family of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms in their molecular structure .

Safety and Hazards

Perfluoro-1-butene is harmful if inhaled and may cause frostbite upon sudden release of liquefied gas . It should be used only outdoors or in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided, and protective gloves, eye protection, and face protection should be worn when handling this substance .

Future Directions

The future directions of research on Perfluoro-1-butene could involve further exploration of its properties and potential applications. For instance, its role in the formation of iron carbonyl complexes could be further investigated . Additionally, given the increasing interest in perfluorinated compounds in various fields, there may be potential for discovering new uses for this compound.

Mechanism of Action

. The primary targets of this compound are not well-defined due to the lack of extensive research on its biological interactions.

Mode of Action

The exact mode of action of Perfluoro-1-butene is currently unknown. It’s known that perfluorochemicals (pfcs), a group to which this compound belongs, are chemically very stable and highly resistant to biological degradation . This stability and resistance suggest that this compound might interact minimally with biological targets, leading to a low level of biochemical changes.

Biochemical Pathways

Perfluorochemicals, including this compound, have been found to affect multiple aspects of the immune system . . Some studies suggest that PFCs can be degraded by certain Pseudomonas species under aerobic conditions . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Given its chemical stability and resistance to biological degradation , it’s likely that this compound has a long biological half-life and may accumulate in the environment and organisms.

Result of Action

It’s known that pfcs can have substantial adverse effects on the immune system . More research is needed to elucidate the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-1-butene can be synthesized through various methods, including the fluorination of butene derivatives. One common method involves the direct fluorination of 1-butene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .

Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of butene derivatives. This method allows for the large-scale production of the compound with high purity. The reaction is carried out in an electrolytic cell, where butene is subjected to fluorine gas in the presence of an electrolyte solution .

Chemical Reactions Analysis

Types of Reactions: Perfluoro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high chemical stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .

Properties

IUPAC Name

1,1,2,3,3,4,4,4-octafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJOQYFQSQJDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880133
Record name Octafluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-26-6, 11070-66-9
Record name Perfluoro-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butene, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octafluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-1-butene
Reactant of Route 2
Perfluoro-1-butene
Reactant of Route 3
Perfluoro-1-butene

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